

Spectroscopic Profile of 3-(4-Fluorophenyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, **3-(4-fluorophenyl)benzaldehyde**. This compound is of significant interest in medicinal chemistry and materials science. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for **3-(4-fluorophenyl)benzaldehyde**, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **3-(4-fluorophenyl)benzaldehyde** is not readily available in the public domain. However, based on the analysis of structurally related compounds, particularly 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, and known chemical shift values for substituted benzene rings, a predicted ^1H and ^{13}C NMR spectrum can be outlined.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.05	s	1H	Aldehyde (-CHO)
~8.10	s	1H	Ar-H (H2)
~7.90	d	1H	Ar-H (H4 or H6)
~7.85	d	1H	Ar-H (H6 or H4)
~7.65	t	1H	Ar-H (H5)
~7.60	dd	2H	Ar-H (H2'/H6')
~7.15	t	2H	Ar-H (H3'/H5')

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~192.0	Aldehyde (C=O)
~163.0 (d, $^1\text{JCF} \approx 250$ Hz)	C4'
~142.0	C3
~137.0	C1
~136.0 (d, $^4\text{JCF} \approx 3$ Hz)	C1'
~135.0	C6
~130.0 (d, $^3\text{JCF} \approx 8$ Hz)	C2'/C6'
~129.5	C5
~129.0	C4
~128.0	C2
~116.0 (d, $^2\text{JCF} \approx 22$ Hz)	C3'/C5'

Infrared (IR) Spectroscopy

The IR spectrum of **3-(4-fluorophenyl)benzaldehyde** is expected to exhibit characteristic absorption bands for the aldehyde and aromatic functionalities. The predicted key absorptions are listed below, based on typical values for aromatic aldehydes and related fluoro-substituted compounds.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H Stretch
~2830, ~2730	Medium, Weak	Aldehyde C-H Stretch (Fermi doublet)
~1705	Strong	Aldehyde C=O Stretch
~1600, ~1585, ~1480	Medium-Strong	Aromatic C=C Stretch
~1230	Strong	C-F Stretch
~840	Strong	p-Substituted Benzene C-H Bend
~790, ~700	Strong	m-Substituted Benzene C-H Bend

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for **3-(4-fluorophenyl)benzaldehyde** is available in the form of predicted collision cross-sections for various adducts. Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Collision Cross Section Data for **3-(4-Fluorophenyl)benzaldehyde** Adducts^[1]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	201.07102	139.3
[M+Na] ⁺	223.05296	148.7
[M-H] ⁻	199.05646	145.3
[M+NH ₄] ⁺	218.09756	158.6
[M+K] ⁺	239.02690	144.5
[M] ⁺	200.06319	138.5

A plausible fragmentation pattern under EI-MS would involve the initial formation of the molecular ion ($M^{+\cdot}$ at $m/z = 200$), followed by the loss of a hydrogen radical to form the stable acylium ion ($[M-H]^+$ at $m/z = 199$). Further fragmentation would likely involve the loss of the formyl group ($\bullet\text{CHO}$) to yield the 3-(4-fluorophenyl)phenyl cation at $m/z = 171$, and subsequent fragmentation of the biphenyl core.

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(4-fluorophenyl)benzaldehyde** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is obtained with a sufficient number of scans to observe all carbon signals, including those of quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of liquid **3-(4-fluorophenyl)benzaldehyde** is placed directly onto the ATR crystal. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ by co-

Mass Spectrometry (MS)

Visualization of Experimental Workflow

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graph TD; A[Sample Preparation] --> B[Spectroscopic Analysis]; A --> C[Spectroscopic Analysis]; A --> D[Spectroscopic Analysis]; B --> E[Chemical Shifts<br/>Coupling Constants]; B --> F[Absorption Bands<br/>Functional Groups]; B --> G[Molecular Ion<br/>Fragmentation Pattern]; E --> H[Structural Elucidation]; F --> H; G --> H;
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The flowchart illustrates the structural elucidation process for 3-(4-fluorophenyl)benzaldehyde. It begins with **Sample Preparation**, which leads to **Spectroscopic Analysis**. This analysis is divided into three parallel paths: **Chemical Shifts Coupling Constants**, **Absorption Bands Functional Groups**, and **Molecular Ion Fragmentation Pattern**. These three paths converge into the final step, **Structural Elucidation**.

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Caption: General workflow for the spectroscopic characterization of **3-(4-Fluorophenyl)benzaldehyde**.

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References

- 1. PubChemLite - 3-(4-fluorophenyl)benzaldehyde (C₁₃H₉FO) [pubchemlite.lcsb.uni.lu]
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